Ferulic Acid-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

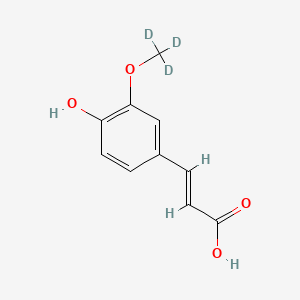

Ferulic acid is a phenolic antioxidant that is naturally found in bran and bamboo shoots, among other plants . It is a hydroxycinnamic acid, an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is classified as a phenolic phytochemical or polyphenol .

Synthesis Analysis

Ferulic acid derivatives have been designed and synthesized in search of highly active compounds . The design and microwave-assisted synthesis of mono and bis-amide derivatives of ferulic acid have been achieved under solvent-free conditions .Molecular Structure Analysis

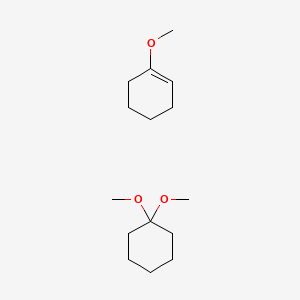

Ferulic acid (FA), (3-methoxy-4-hydroxyl cinnamic), with the molecular formula is C10H10O4, is a phenolic organic compound . The presence of further two proton doublets with J= 15 Hz at δ 6.24 and 7.65 suggests the presence of H-2’ and H-1’ in the side chain of the compound respectively .Chemical Reactions Analysis

A theoretical study on the reaction mechanism of FA scavenging two damaging radicals (·OH and ·NO2) was investigated through the density functional theory (DFT) method. Two most possible reaction mechanisms, hydrogen atom transfer (HAT) and radical adduct formation (RAF), were studied .Physical And Chemical Properties Analysis

Ferulic acid is a crystalline powder with a molar mass of 194.18 g/mol . Its melting point ranges from 168 to 172 °C . It has a density of 1.3±0.1 g/cm3 and a boiling point of 372.3±27.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antioxidant Properties

Ferulic Acid-d3 has scientifically proven antioxidant properties . It can be used in the prevention and therapy of diseases induced by oxidative stress . It inhibits the production of reactive oxygen species (ROS) and the activity of aldose reductase .

Anti-inflammatory Effects

Ferulic Acid-d3 also exhibits anti-inflammatory effects . It has been shown to have protective effects on liver injury induced by various factors .

Antibacterial Properties

In addition to its antioxidant and anti-inflammatory properties, Ferulic Acid-d3 has antibacterial properties .

Neuroprotective Action

Ferulic Acid-d3 has been found to have a neuroprotective action . It has potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .

Liver Disease Treatment

Ferulic Acid-d3 has shown potential in the treatment of liver diseases . It protects liver cells and inhibits liver injury, liver fibrosis, hepatotoxicity, and hepatocyte apoptosis caused by various factors .

Diabetes Management

Ferulic Acid-d3 has been used in the management of diabetes mellitus . A previous study showed that oral administration with Ferulic Acid-d3 at doses of 25 and 50 mg/kg daily for 8 weeks significantly lowered the insulin resistance and decreased the levels of plasma triglycerides (TG), free fatty acid (FFA), cholesterol, and phospholipids in rats fed with a high-fat diet .

Cancer Prevention

Ferulic Acid-d3 has been found to have anticancer properties . It has been shown to have high antiproliferative activity to HT-29 human colon cancer cells .

Cardiovascular Protection

Ferulic Acid-d3 has been shown to protect the cardiovascular system . It inhibits the release of inflammatory mediators, which can help prevent cardiovascular diseases .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-CGLOQUBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

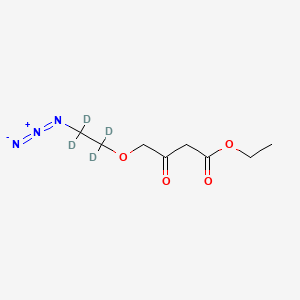

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferulic Acid-d3 | |

Q & A

Q1: Why is ferulic acid-d3 used instead of regular ferulic acid in these studies?

A1: Ferulic acid-d3 serves as an internal standard in these studies. [, ] An internal standard is a compound similar to the analyte (ferulic acid in this case) but distinguishable by analytical techniques like mass spectrometry. Introducing a known amount of the internal standard helps to account for variations in sample preparation and analysis, leading to more accurate and reliable quantification of ferulic acid in biological samples.

Q2: How does the use of mass fragmentography coupled with ferulic acid-d3 benefit the analysis of ferulic acid in plasma?

A2: Mass fragmentography, also known as selected ion monitoring (SIM), enhances the sensitivity and specificity of the analysis. [] By focusing on specific ions of both ferulic acid and ferulic acid-d3, the technique minimizes interference from other compounds present in the plasma. This is particularly important for complex biological samples. The use of ferulic acid-d3 further improves the accuracy by providing a direct point of comparison for the analyte's signal, leading to more reliable quantification of ferulic acid concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)